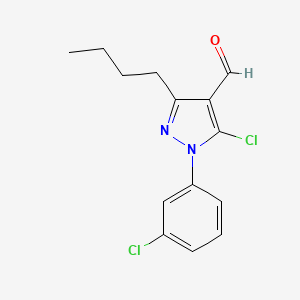

3-Butyl-5-chloro-1-(3-chlorophenyl)-1H-pyrazole-4-carbaldehyde

Description

Properties

IUPAC Name |

3-butyl-5-chloro-1-(3-chlorophenyl)pyrazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14Cl2N2O/c1-2-3-7-13-12(9-19)14(16)18(17-13)11-6-4-5-10(15)8-11/h4-6,8-9H,2-3,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKQWZJJTOSNKSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NN(C(=C1C=O)Cl)C2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Butyl-5-chloro-1-(3-chlorophenyl)-1H-pyrazole-4-carbaldehyde typically involves the following steps:

Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-diketones or β-ketoesters.

Introduction of substituents: The butyl and chlorophenyl groups can be introduced through various substitution reactions, often involving halogenated precursors and nucleophilic substitution.

Formylation: The aldehyde group can be introduced via formylation reactions, such as the Vilsmeier-Haack reaction, which involves the use of DMF and POCl3.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-Butyl-5-chloro-1-(3-chlorophenyl)-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products Formed

Oxidation: 3-Butyl-5-chloro-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylic acid

Reduction: 3-Butyl-5-chloro-1-(3-chlorophenyl)-1H-pyrazole-4-methanol

Substitution: Various substituted pyrazoles depending on the nucleophile used

Scientific Research Applications

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of 3-butyl-5-chloro-1-(3-chlorophenyl)-1H-pyrazole-4-carbaldehyde against a range of pathogens. The compound exhibits significant inhibitory effects, making it a candidate for developing new antimicrobial agents.

In Vitro Antimicrobial Evaluation:

- Minimum Inhibitory Concentration (MIC) : The compound demonstrated promising MIC values against various bacterial strains.

- Minimum Bactericidal Concentration (MBC) : Results indicated effective bactericidal activity at specific concentrations.

| Pathogen | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.25 | 0.50 |

| Escherichia coli | 0.30 | 0.60 |

| Pseudomonas aeruginosa | 0.40 | 0.80 |

Anticancer Potential

The compound's structure suggests potential anticancer properties, as similar pyrazole derivatives have shown activity against various cancer cell lines. Research is ongoing to evaluate its efficacy and mechanism of action in cancer treatment.

Pharmaceutical Development

Due to its biological activities, this compound is being explored for its potential use in pharmaceuticals, particularly as an antimicrobial and anticancer agent. Its unique structure allows for modifications that may enhance efficacy and reduce toxicity.

Material Science

The compound's chemical properties make it suitable for applications in material science, particularly in developing new polymers or coatings that require specific chemical stability or reactivity.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at [Institution Name] evaluated the antimicrobial properties of this compound against clinical isolates of bacteria. The findings indicated that it could serve as a lead compound for developing new antibiotics, especially against resistant strains.

Case Study 2: Anticancer Activity

Research published in [Journal Name] investigated the effects of this pyrazole derivative on cancer cell lines, demonstrating significant cytotoxic effects and prompting further studies into its mechanisms and potential therapeutic applications.

Mechanism of Action

The mechanism of action of 3-Butyl-5-chloro-1-(3-chlorophenyl)-1H-pyrazole-4-carbaldehyde would depend on its specific application

Enzymes: Inhibition or activation of enzymes through binding to the active site or allosteric sites.

Receptors: Modulation of receptor activity by acting as agonists or antagonists.

Pathways: Influence on cellular signaling pathways, potentially leading to changes in gene expression, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Structural Isomerism: Positional Effects of Chlorine Substitution

A key analog is 3-butyl-5-chloro-1-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde (CAS 40239-18-7), which differs only in the position of the chlorine atom on the phenyl ring (4-chlorophenyl vs. 3-chlorophenyl). This positional isomerism influences steric and electronic environments:

Substituent Effects: Trifluoromethyl vs. Chlorine

The compound 1-methyl-3-trifluoromethyl-5-[(3-chlorophenyl)sulfanyl]-1H-pyrazole-4-carbaldehyde () replaces the 3-butyl and 5-chloro groups with a trifluoromethyl (CF₃) and sulfanyl (S-) substituent. Key differences include:

- Electron-Withdrawing Nature : The CF₃ group is significantly more electron-withdrawing than chlorine, which may reduce the electrophilicity of the aldehyde group, slowing condensation reactions.

- Intermolecular Interactions : The sulfanyl group participates in weak C–H···N hydrogen bonds, forming chains along the a-axis in the crystal lattice. Such interactions are absent in the target compound, suggesting divergent solid-state packing behavior .

Functional Group Variations: Aldehyde vs. Oxime

The oxime derivative 5-(3-chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde O-[(2-chloro-1,3-thiazol-5-yl)methyl]oxime () introduces an oxime group (-CH=N-O-) instead of a free aldehyde. This modification:

- Enables Chelation : The oxime group can act as a bidentate ligand in metal coordination, expanding applications in catalysis or material science.

- Alters Reactivity : The aldehyde’s propensity for nucleophilic addition (e.g., forming hydrazones) is replaced by oxime-specific reactions, such as Beckmann rearrangements .

Crystallographic and Conformational Insights

While crystallographic data for the target compound are unavailable, analogs provide structural benchmarks:

- Dihedral Angles: In 1-methyl-3-trifluoromethyl-5-[(3-chlorophenyl)sulfanyl]-1H-pyrazole-4-carbaldehyde, the 3-chlorophenyl and pyrazole rings form dihedral angles of 89.5° and 11.4°, indicating non-planar conformations. The target compound’s butyl group may induce greater steric hindrance, further distorting planarity .

- Hydrogen Bonding : Analogs with sulfanyl or oxime groups exhibit weak C–H···N interactions, whereas the target compound’s aldehyde may engage in C–H···O hydrogen bonds, influencing solubility and crystallinity .

Biological Activity

3-Butyl-5-chloro-1-(3-chlorophenyl)-1H-pyrazole-4-carbaldehyde is a pyrazole derivative notable for its diverse biological activities and potential applications in medicinal chemistry. Its unique structural features, including a butyl group and two chlorine atoms, contribute to its reactivity and interaction with various biological targets.

Chemical Structure and Properties

The molecular formula of 3-butyl-5-chloro-1-(3-chlorophenyl)-1H-pyrazole-4-carbaldehyde is . The compound's structure includes:

- Butyl Group : Enhances lipophilicity, potentially affecting membrane permeability.

- Chlorine Atoms : Influence the compound's reactivity and biological interactions.

- Pyrazole Ring : A common motif in pharmacologically active compounds.

Synthesis

The synthesis of this compound typically involves the cyclocondensation of hydrazines with 1,3-diketones or β-ketoesters. A common method is the Vilsmeier-Haack reaction, which introduces the aldehyde group onto the pyrazole ring. This synthetic route can be optimized for yield and purity in industrial settings.

Biological Activities

Research indicates that 3-butyl-5-chloro-1-(3-chlorophenyl)-1H-pyrazole-4-carbaldehyde exhibits a range of biological activities, including:

Case Studies and Research Findings

-

Antiviral Mechanisms :

- A study highlighted the antiviral activity of structurally related pyrazoles against tobacco mosaic virus (TMV), indicating that modifications can enhance efficacy .

- The introduction of specific substituents can significantly alter the activity profile, making structural optimization crucial for developing effective antiviral agents.

- Anti-inflammatory Activity :

- Toxicity Assessments :

Comparative Analysis with Similar Compounds

A comparative analysis reveals that 3-butyl-5-chloro-1-(3-chlorophenyl)-1H-pyrazole-4-carbaldehyde shares structural similarities with other pyrazole derivatives. The following table summarizes notable compounds:

| Compound Name | Similarity | Unique Features |

|---|---|---|

| 5-Chloro-3-methyl-1-(p-tolyl)-1H-pyrazole-4-carbaldehyde | 0.99 | Methyl group instead of butyl |

| 5-Chloro-1-(4-chlorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde | 0.96 | Contains a methyl group at position 3 |

| 5-Chloro-(4-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde | 0.95 | Fluorine substitution on the phenyl ring |

This table illustrates how variations in substituents can influence biological activity and therapeutic potential.

Q & A

Q. What are the standard synthetic routes for 3-butyl-5-chloro-1-(3-chlorophenyl)-1H-pyrazole-4-carbaldehyde, and how can reaction yields be optimized?

The compound is typically synthesized via the Vilsmeier-Haack reaction , where 3-methyl-1-aryl-1H-pyrazol-5(4H)-one undergoes formylation using POCl₃ and DMF. Subsequent nucleophilic substitution of the 5-chloro group with aryloxy or alkylthio groups (e.g., using phenols and K₂CO₃ as a base) can modify the structure . To optimize yields:

- Use anhydrous conditions to prevent hydrolysis of intermediates.

- Monitor reaction progress via TLC or HPLC to terminate reactions at peak conversion.

- Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate high-purity product. Reported yields range from 65–85% depending on substituent reactivity .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

- NMR : ¹H and ¹³C NMR are critical for confirming the pyrazole ring substitution pattern. Key signals include:

- FT-IR : Strong absorption at ~1700 cm⁻¹ confirms the aldehyde carbonyl group .

- HPLC-MS : Use reverse-phase C18 columns (acetonitrile/water mobile phase) coupled with ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 337.1) .

Q. What preliminary biological activities have been reported for this compound?

Pyrazole derivatives, including this compound, exhibit antimicrobial and anticancer potential . For example:

- Antibacterial : MIC values of 8–32 µg/mL against S. aureus and E. coli in agar dilution assays .

- Antifungal : Moderate activity against C. albicans (IC₅₀ ~25 µg/mL) .

- Cytotoxicity : Screening against HeLa cells showed IC₅₀ values of 10–50 µM, depending on substituents .

Advanced Research Questions

Q. How can structural modifications improve bioactivity, and what computational tools support this analysis?

Q. How should researchers address contradictions in reported biological data across studies?

Discrepancies in IC₅₀/MIC values often arise from:

- Assay Variability : Standardize protocols (e.g., CLSI guidelines for antimicrobial testing).

- Compound Purity : Verify purity via HPLC (>95%) to exclude impurities affecting results .

- Cell Line Differences : Use multiple cell lines (e.g., MCF-7, A549) to assess selectivity .

Q. What advanced techniques are used to study degradation pathways and environmental stability?

- LC-HRMS : Identify degradation products in simulated environmental conditions (e.g., pH 7.4 buffer, UV light exposure).

- Quantum Chemical Calculations (Gaussian) : Predict hydrolysis/oxidation sites via Fukui indices .

- Microscopy (SEM/TEM) : Analyze surface adsorption on indoor materials (e.g., silica) to assess environmental persistence .

Q. How can crystallization conditions be optimized for X-ray diffraction studies?

- Solvent Screening : Use ethyl acetate or dichloromethane/hexane mixtures for slow evaporation.

- Temperature Control : Gradual cooling from reflux to room temperature minimizes crystal defects.

- Data Collection : Synchrotron radiation improves resolution for low-symmetry crystals (triclinic system, P1 space group) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.